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  • Product: 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
  • CAS: 1152583-84-0

Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetics of 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine: A Comprehensive Preclinical ADME Guide

Executive Summary The transition of a chemical scaffold from a biochemical hit to a viable therapeutic candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a chemical scaffold from a biochemical hit to a viable therapeutic candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic framework for evaluating the in vitro pharmacokinetics of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS 1152583-84-0). Aligning with the [1], this guide establishes self-validating experimental workflows designed to proactively identify and mitigate the structural liabilities inherent to benzoxazole-amine derivatives[2].

Structural ADME Liabilities & Mechanistic Causality

As a Senior Application Scientist, predicting pharmacokinetic behavior begins with a rigorous structural analysis. The molecule (MW = 214.22 g/mol ) features three distinct motifs, each driving specific ADME outcomes:

  • Primary Aromatic Amine (6-Position): Because the amine is directly conjugated to the electron-withdrawing benzoxazole ring (an aniline-like topology), its predicted pKa is approximately 4.0–5.0. At physiological pH (7.4), the amine remains predominantly un-ionized. While this un-ionized state drives excellent passive transcellular permeability, it exposes the molecule to rapid Phase II conjugation—specifically N-acetylation via N-acetyltransferases (NAT1/NAT2)[3] and N-glucuronidation via UDP-glucuronosyltransferases (UGT)[4]. Furthermore, it presents a risk for CYP-mediated N-hydroxylation, which can form reactive, toxic intermediates[5].

  • 1,3-Benzoxazole Core: This highly lipophilic and planar heteroaromatic system generally drives high passive membrane permeability but increases the likelihood of high plasma protein binding and rapid hepatic extraction[2].

  • 1-Methylpyrazole Motif: The N-methyl group serves as a classic, sterically accessible site for CYP450-mediated oxidative demethylation.

Core In Vitro PK Workflows (Self-Validating Systems)

To accurately profile this compound, standard screening protocols must be adapted to account for its specific chemical liabilities. Every protocol below is designed as a self-validating system to ensure data integrity.

Intestinal Permeability and Efflux (Caco-2 Model)

Causality & Rationale: The un-ionized nature of the compound at intestinal pH suggests high passive permeability. However, to predict true oral bioavailability, we must determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The is the gold standard for this assessment[6].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until a transepithelial electrical resistance (TEER) of >240 Ω·cm² is achieved, ensuring tight junction formation[7].

  • Dosing: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Incubation: Apply the dosing solution to the Apical chamber (for A-to-B transport) and the Basolateral chamber (for B-to-A transport) in parallel replicates. Incubate at 37°C for 2 hours[7].

  • Quenching & Analysis: Extract 50 µL aliquots from the receiver chambers, quench with ice-cold acetonitrile containing an internal standard, and quantify via LC-MS/MS[7].

  • Self-Validation: Post-assay, add Lucifer Yellow (a paracellular marker) to the apical chamber. A permeability of < 1 × 10⁻⁶ cm/s confirms monolayer integrity was maintained during the assay[7]. Include Digoxin as a positive control for P-gp efflux.

Caco2_Workflow A Caco-2 Monolayer (TEER >240 Ω·cm²) B A-to-B Transport (Apical to Basal) A->B C B-to-A Transport (Basal to Apical) A->C F Self-Validation: Lucifer Yellow Check A->F D LC-MS/MS Quantification B->D C->D E Calculate Papp & Efflux Ratio D->E

Figure 1: Bidirectional Caco-2 permeability workflow for assessing intestinal absorption.

Hepatic Metabolic Stability and Biotransformation

Causality & Rationale: Standard microsomal stability assays rely solely on NADPH to assess CYP450-mediated Phase I metabolism. Because our compound contains a primary aromatic amine, running an NADPH-only assay will critically underestimate its in vivo clearance. The assay must be supplemented with Acetyl-CoA and UDPGA to capture NAT-mediated N-acetylation and UGT-mediated N-glucuronidation[4].

Step-by-Step Protocol:

  • System Preparation: Prepare pooled Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to induce pore formation, allowing cofactors to access luminal UGT enzymes.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a comprehensive cofactor cocktail: 1 mM NADPH (Phase I), 2 mM UDPGA (UGT), and 1 mM Acetyl-CoA (NAT).

  • Kinetic Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench in 150 µL of cold acetonitrile to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate intrinsic clearance ( CLint​ ) and perform Metabolite Identification (MetID).

  • Self-Validation: Run parallel control incubations with Verapamil (high CYP clearance), Warfarin (low clearance), and 4-Aminobiphenyl (positive control for NAT/UGT conjugation)[3][4].

Metabolic_Pathway Parent Benzoxazole-6-amine Parent Compound CYP Phase I: CYP450 (Oxidation) Parent->CYP NAT Phase II: NAT1/2 (N-Acetylation) Parent->NAT UGT Phase II: UGT (Glucuronidation) Parent->UGT Met1 N-Hydroxylamine (Reactive) CYP->Met1 N-Oxidation Met2 N-Acetyl Metabolite (Stable) NAT->Met2 Acetyl-CoA Met3 N-Glucuronide (Excretable) UGT->Met3 UDPGA

Figure 2: Predicted Phase I and Phase II metabolic biotransformation pathways.

Plasma Protein Binding (Equilibrium Dialysis)

Causality & Rationale: The lipophilic benzoxazole core strongly correlates with high non-specific binding to human serum albumin (HSA). Because only the unbound fraction ( fu​ ) of the drug is pharmacologically active and available for hepatic clearance, quantifying fu​ via is mandatory.

Step-by-Step Protocol:

  • Loading: Spike human plasma with the test compound to a final concentration of 1 µM. Load 200 µL of the spiked plasma into the donor chamber of a RED device insert (8K MWCO membrane).

  • Receiver Chamber: Load 350 µL of PBS (pH 7.4) into the adjacent receiver chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours to achieve thermodynamic equilibrium.

  • Matrix Matching: Transfer 50 µL from each chamber into new tubes. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples to ensure identical matrix conditions for ionization.

  • Self-Validation: Calculate the mass balance recovery. A recovery of < 85% indicates non-specific binding to the dialysis membrane, requiring a shift to ultracentrifugation methodologies.

Quantitative Data Synthesis

Based on the physicochemical properties of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, the following table summarizes the predictive baseline parameters required to validate the compound for in vivo progression.

ParameterAssay SystemPredictive Target RangeMechanistic Implication
Passive Permeability ( Papp​ ) Caco-2 (A-to-B)> 10 × 10⁻⁶ cm/sHigh oral absorption due to un-ionized state at pH 7.4.
Efflux Ratio (ER) Caco-2 (B-to-A / A-to-B)< 2.0Low risk of P-gp/BCRP mediated efflux limiting absorption.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 50 µL/min/mgTarget threshold to ensure sufficient half-life, assuming optimization against NAT/UGT conjugation.
Fraction Unbound ( fu​ ) Equilibrium Dialysis> 5%Ensures sufficient free drug concentration to drive target engagement without dose-limiting toxicity.

Conclusion

The in vitro pharmacokinetic profiling of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine requires a tailored approach. By recognizing the specific metabolic liabilities of the primary aromatic amine and the lipophilic benzoxazole core, researchers can deploy multi-cofactor metabolic assays and rigorous permeability models. This self-validating, causality-driven approach prevents late-stage clinical attrition and ensures that only robust, metabolically stable candidates advance to in vivo pharmacokinetic models.

References

  • Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Federal Register, 2020. URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2007. URL:[Link]

  • Hein, D. W. "Molecular genetics and function of NAT1 and NAT2: Role in aromatic amine metabolism and carcinogenesis." Mutation Research, 2002. URL:[Link]

  • Smith, D. A., et al. "The safety evaluation of food flavouring substances: the role of metabolic studies." Toxicology Research, 2018. URL:[Link]

  • Radominska-Pandya, A., et al. "Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH." Carcinogenesis, 2001. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Application Workflows for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine

Structural Rationale and Scaffold Significance In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and high-affinity target en...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale and Scaffold Significance

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and high-affinity target engagement. 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS: 1152583-84-0) represents a highly versatile building block and lead-like intermediate.

The fusion of a benzoxazole core with a 1-methylpyrazole moiety creates a rigid, planar, and electron-rich system. This geometry is highly adept at occupying the ATP-binding pockets of various kinases, such as VEGFR-2, c-Met, and p38α MAP kinase . Mechanistically, the 6-amino group serves a dual purpose: it acts as a critical synthetic handle for further derivatization (e.g., amidation to extend into solvent-exposed regions) and functions as a direct hydrogen-bond donor to the kinase hinge region. The 1-methylpyrazole group at the 2-position extends the conjugated system and provides a lipophilic vector that frequently interacts with the hydrophobic gatekeeper residues of target enzymes .

Quantitative Physicochemical Data

Understanding the physicochemical baseline of this compound is critical for downstream assay design and formulation. The table below summarizes the core quantitative parameters.

PropertyValue / EstimateCausality / Structural Basis
CAS Number 1152583-84-0Unique identifier for this specific structural isomer.
Molecular Formula C11H10N4ORepresents the benzoxazole-pyrazole hybrid core.
Molecular Weight 214.22 g/mol Low MW (<300 Da) makes it an ideal lead-like fragment for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass 214.08546 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification and metabolite tracking.
Hydrogen Bond Donors 2 (Primary amine -NH₂)The 6-amino group acts as a key H-bond donor for interacting with target protein backbones.
Hydrogen Bond Acceptors 4 (N, O atoms)Benzoxazole N/O and pyrazole N provide multiple vectors for solvent or target binding.
Topological Polar Surface Area ~68 ŲOptimal for cell permeability; suggests high potential for intracellular target engagement without trapping.
Predicted LogP 1.8 - 2.5Balanced lipophilicity ensures aqueous solubility while maintaining passive membrane permeability.

Self-Validating Analytical Characterization

To ensure scientific integrity, the characterization of this compound must rely on self-validating experimental systems.

Lipophilicity (LogP) via HPLC

Causality: Traditional shake-flask methods for LogP determination can be compromised by the compound's basic amine group, which often leads to emulsion formation and interfacial adsorption. Therefore, the HPLC method (based on ) is preferred . The C18 stationary phase acts as a surrogate for the lipid environment.

Protocol:

  • Calibration: Inject a mixture of at least 6 reference standards with known LogP values (spanning LogP 0 to 4).

  • Isocratic Run: Run the compound and standards on a C18 column using an isocratic mobile phase of methanol/aqueous buffer (e.g., pH 7.4 phosphate buffer to ensure the amine is in a defined ionization state).

  • Validation: Plot the logarithm of the capacity factor ( logk ) against the known logP of the standards. The linearity of this curve ( R2>0.99 ) self-validates the system.

  • Interpolation: Calculate the LogP of the test compound based on its retention time relative to the calibration curve.

HPLC_LogP A Prepare Compound & Reference Standards B Isocratic HPLC Run (C18 Column, Buffered) A->B C Record Retention Times (tr) Calculate Capacity Factor (k) B->C D Plot log k vs log P (Calibration Curve) C->D E Interpolate Test Compound LogP Value D->E

Caption: Workflow for HPLC-based LogP determination ensuring self-validated calibration.

Ionization Constant (pKa) via Spectrophotometry

Causality: Why choose UV-Vis over potentiometric titration? The extended conjugation between the benzoxazole and pyrazole rings creates a strong chromophore. Protonation of the 6-amino group disrupts the electron donation into the aromatic system, causing a distinct hypsochromic (blue) shift in the absorbance maximum. This allows for highly sensitive spectrophotometric determination (per ) even at low concentrations (10 µM), avoiding the solubility issues that plague potentiometric methods .

Protocol:

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers covering pH 2.0 to 10.0 in 0.5 pH increments.

  • Sample Spiking: Spike a 1 mM methanolic stock of the compound into the buffers to achieve a 10 µM final concentration (co-solvent <1%).

  • Spectral Acquisition: Record the UV-Vis spectra (200-400 nm) at a constant 25.0 ± 0.1 °C.

  • Self-Validation: Identify the isosbestic point(s) across the spectra. The presence of a sharp isosbestic point confirms a clean, single-step two-state protonation equilibrium without degradation artifacts.

  • Analysis: Plot absorbance at the λmax​ against pH and use non-linear regression to extract the pKa.

Biological Screening: Kinase Inhibition Assays

Given the structural propensity of benzoxazole derivatives to act as kinase inhibitors, biochemical screening is the logical next step.

Causality: Benzoxazole-based inhibitors often exhibit slow-binding kinetics. Pre-incubating the compound with the enzyme prior to adding ATP allows the system to reach thermodynamic equilibrium. This ensures that the calculated IC₅₀ reflects true binding affinity rather than an artifact of reaction timing. The assay is self-validated by calculating the Z'-factor using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

Protocol:

  • Compound Dilution: Prepare a 10-point dose-response curve in 100% DMSO, then dilute 1:20 in kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35) to yield a 5% DMSO intermediate.

  • Equilibrium Binding: Transfer 5 µL of the compound to a 384-well microplate. Add 10 µL of the target kinase (e.g., VEGFR-2). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at its apparent Km​ ) and the specific peptide substrate.

  • Detection: After 60 minutes, terminate the reaction using a luminescence-based ATP depletion reagent (e.g., Kinase-Glo®).

  • Data Processing: Normalize signals to controls and calculate the IC₅₀ using a 4-parameter logistic fit.

Kinase_Screening Step1 Compound Serial Dilution (DMSO to Assay Buffer) Step2 Pre-incubation with Kinase (Equilibrium Binding) Step1->Step2 Step3 Initiate Reaction (Add ATP + Substrate) Step2->Step3 Step4 Quench & Detect (Luminescence/Fluorescence) Step3->Step4 Step5 IC50 Calculation (4-Parameter Logistic Fit) Step4->Step5

Caption: Self-validating biochemical kinase assay workflow for IC50 determination.

References

  • OECD Test Guideline 112: Dissociation Constants in Water Source: OECD iLibrary URL:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method / HPLC Method Source: OECD iLibrary URL:[Link]

  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: Molecules (MDPI) URL:[Link]

Foundational

Target Identification for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine in Disease Models: A Multi-pronged Approach from Hypothesis to Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel bioactive compound from a screening hit to a validated therapeutic lead is contingent on a singu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel bioactive compound from a screening hit to a validated therapeutic lead is contingent on a singular, critical step: the identification of its molecular target. This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, a small molecule with potential therapeutic relevance. We will navigate the strategic application of computational prediction, cutting-edge chemical proteomics, and functional genomics to elucidate its mechanism of action. This document is designed for drug discovery professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reproducible target identification and validation campaigns.

Introduction: The "What" and "Why" of Target Deconvolution

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, hereafter referred to as "Compound X," represents a common starting point in drug discovery. Its pyrazole and benzoxazole moieties are found in numerous biologically active agents, suggesting a potential for therapeutic utility.[1][2] However, a compelling phenotype in a disease model without knowledge of the molecular target is a black box. Target identification is the process of illuminating this box, transforming a bioactive "hit" into a tool for understanding disease biology and a foundation for rational drug design.[3][4]

A definitive understanding of the target is paramount for:

  • Mechanism of Action (MoA) Elucidation: To understand how the compound exerts its effect at a molecular level.

  • Lead Optimization: To guide medicinal chemistry efforts in improving potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Prediction: To identify potential off-targets that could lead to adverse effects.[5]

  • Patient Stratification: To identify biomarkers that can predict which patient populations are most likely to respond to the therapy.

This guide outlines an integrated, multi-pronged strategy, ensuring a self-validating workflow from initial hypothesis generation to conclusive target validation in relevant disease models.

Part 1: In Silico Target Prediction: Generating the Initial Hypothesis

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets of Compound X.[6][7] These approaches leverage vast databases of chemical structures, bioactivity data, and protein information.

Similarity-Based and Machine Learning Approaches

The principle here is that molecules with similar structures often interact with similar proteins.[5] By comparing the structure of Compound X to databases like ChEMBL and PubChem, we can identify known drugs or probes with similar scaffolds and infer potential targets.

Modern approaches utilize machine learning algorithms trained on large datasets of compound-target interactions. Tools like KinasePred can specifically predict interactions with protein kinases, a major class of drug targets.[8][9]

Workflow for Computational Prediction:

  • Input: 2D structure of Compound X (SMILES or SDF format).

  • Database Searching: Utilize platforms like SwissTargetPrediction, SuperPred, or commercial tools to perform similarity searches against known ligands.

  • Machine Learning Models: Employ predictive tools like KinasePred to score potential interactions against specific target families.[8][9]

  • Output: A ranked list of potential protein targets based on prediction scores or similarity metrics.

  • Pathway Analysis: Use tools like KEGG or Reactome to analyze the predicted targets and identify enriched biological pathways, which can be correlated with the observed phenotype of Compound X.

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} caption { content: "Computational workflow for initial target hypothesis generation."; font-family: "Arial"; font-size: "12px"; font-weight: "bold"; } end_dot

Caption: Computational workflow for initial target hypothesis generation.

Part 2: Experimental Target Identification: Direct Protein Engagement

While computational methods provide a starting point, direct experimental evidence is required to definitively identify the target. The following approaches are complementary and provide orthogonal evidence of target engagement.

Chemical Proteomics: Fishing for the Target

Chemical proteomics is a powerful and widely used strategy to non-selectively identify the binding partners of a small molecule from a complex biological sample, such as a cell or tissue lysate.[10][11] The most common method is affinity-based protein profiling.

Core Principle: The compound of interest is modified with a linker and immobilized on a solid support (e.g., agarose beads). This "bait" is then used to "fish" for its binding partners ("prey") from a proteome. The captured proteins are then identified using mass spectrometry.[12][13][14]

Step-by-Step Protocol: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

  • Probe Synthesis:

    • Causality: A crucial first step is to synthesize a chemical probe. This involves attaching a linker to Compound X at a position that does not disrupt its binding to the target. Structure-activity relationship (SAR) data is invaluable here. If no SAR is available, several linker attachment points should be explored. The linker should terminate in a reactive group (e.g., amine, carboxylic acid, alkyne) for immobilization.[15]

    • Protocol:

      • Analyze the structure of Compound X to identify potential linker attachment points (e.g., the amine group at position 6 of the benzoxazole ring).

      • Synthesize the derivative, for instance, by acylating the amine with a linker containing a terminal alkyne for subsequent "click chemistry" attachment to beads.

      • Crucial Control: Synthesize an inactive analog of Compound X to be used as a negative control. This helps distinguish specific binders from non-specific ones. Also, create a "scrambled" or structurally similar but inactive probe.

      • Confirm that the synthesized probe retains the biological activity of the parent Compound X in a relevant cell-based assay. A significant loss of activity indicates the linker is interfering with target binding.

  • Immobilization:

    • Protocol:

      • Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads or azide-functionalized beads via click chemistry).[16]

      • Similarly, immobilize the inactive analog on separate beads to serve as a negative control.

      • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Affinity Pull-down:

    • Protocol:

      • Prepare fresh cell or tissue lysates from a disease-relevant model (e.g., a cancer cell line sensitive to Compound X).

      • Incubate the lysate with the Compound X-immobilized beads.

      • Competition Experiment (Self-Validation): In a parallel sample, pre-incubate the lysate with an excess of free, unmodified Compound X before adding the beads. Specific target proteins will bind to the free compound and will not be pulled down by the beads.[17]

      • Perform a negative control pull-down with the inactive analog beads and another with beads alone.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Protocol:

      • Separate the eluted proteins by SDS-PAGE.

      • Perform an in-gel tryptic digest of the protein bands.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify the proteins by searching the MS/MS data against a protein database.

Data Analysis and Interpretation:

The ideal target will be highly enriched in the sample incubated with the Compound X probe compared to the negative controls and significantly diminished in the competition experiment.

Experiment Condition Expected Target Protein Abundance Rationale
Compound X ProbeHighThe target binds specifically to the immobilized compound.
Competition (Free Compound X)Low / AbsentFree compound outcompetes the immobilized probe for target binding.[18]
Inactive Analog ProbeLow / AbsentThe target does not bind to a structurally similar but inactive molecule.
Beads AloneAbsentThe target does not bind non-specifically to the matrix.

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} caption { content: "Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)."; font-family: "Arial"; font-size: "12px"; font-weight: "bold"; } end_dot

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Functional Genomics: Identifying Essential Genes

Genetic screens provide an unbiased, functional readout of a compound's activity in living cells. CRISPR-Cas9 screening has become the gold standard for this approach.[19][20][21]

Core Principle: A pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, is introduced into a population of cells. The cells are then treated with Compound X. If a gene is essential for the compound's activity (e.g., it encodes the target protein), cells with that gene knocked out will survive and proliferate in the presence of a cytotoxic concentration of the compound. By sequencing the sgRNAs present in the surviving population, we can identify these "resistance genes."[22][23]

Step-by-Step Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Cell Line Selection: Choose a cell line that is sensitive to Compound X and suitable for lentiviral transduction.

  • Library Transduction:

    • Protocol: Transduce Cas9-expressing cells with a pooled, genome-wide sgRNA library via lentivirus at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for cells that have been successfully transduced.

  • Compound Treatment:

    • Protocol:

      • Split the cell population into two groups: a treatment group (exposed to a lethal dose, e.g., IC90, of Compound X) and a control group (treated with vehicle, e.g., DMSO).

      • Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).

  • Genomic DNA Extraction and Sequencing:

    • Protocol:

      • Harvest the surviving cells from both the treatment and control populations.

      • Extract genomic DNA.

      • Amplify the sgRNA-encoding regions using PCR.

      • Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.

Data Analysis and Interpretation:

By comparing the sgRNA counts between the treated and control samples, we can identify sgRNAs that are significantly enriched in the treated population. The genes targeted by these sgRNAs are candidate targets or essential pathway members for Compound X's activity. The top hit is often the direct molecular target.

Part 3: Target Validation: From Candidate to Confirmed Target

Identifying a candidate protein is not the end of the journey. Rigorous validation is essential to confirm that it is the true biological target responsible for the compound's therapeutic effect.[4][24][25][26]

Direct Target Engagement in Cells
  • Cellular Thermal Shift Assay (CETSA): This label-free method confirms that Compound X binds to the candidate protein in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. Cells are treated with Compound X or vehicle, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of Compound X confirms direct engagement.[27]

Genetic Validation
  • Gene Knockdown/Knockout: Use siRNA, shRNA, or targeted CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If Compound X acts by inhibiting this target, then knocking down the target should phenocopy the effect of the compound. Furthermore, cells lacking the target should become resistant to Compound X.[28]

Pharmacological Validation
  • Orthogonal Chemical Probes: If other known inhibitors or activators of the candidate target exist, they should produce similar or opposite biological effects to Compound X in the disease model.

In Vivo Model Validation

The final step is to demonstrate that the target is relevant in a living organism.[29]

  • Animal Models: In an appropriate animal model of the disease, treatment with Compound X should lead to a therapeutic effect. This effect should correlate with target engagement in the diseased tissue.

  • Target Knockout/Knockdown in Vivo: If feasible, demonstrating that genetic ablation of the target in the animal model replicates the therapeutic effect of Compound X provides the highest level of validation.[28]

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} caption { content: "A multi-step workflow for rigorous target validation."; font-family: "Arial"; font-size: "12px"; font-weight: "bold"; } end_dot

Caption: A multi-step workflow for rigorous target validation.

Conclusion

The identification of a novel compound's target is a cornerstone of modern drug discovery. The strategy outlined in this guide for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine provides a robust, multi-faceted approach. By integrating computational predictions with gold-standard experimental techniques like chemical proteomics and CRISPR screening, researchers can move with confidence from a phenotypic observation to a well-defined mechanism of action. Each step is designed with internal controls and orthogonal validation, ensuring the scientific integrity of the results. This comprehensive deconvolution process is not merely an academic exercise; it is the critical path to transforming a promising molecule into a rationally optimized and potentially life-saving therapeutic.

References

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • CRISPR-Cas9 screening: a powerful approach to advance drug discovery.Revvity.
  • The Computational Revolution in Small Molecule Drug Discovery. (2024).
  • Target Identification and Validation (Small Molecules).University College London.
  • CRISPR Library Screening for Target Identification.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
  • Chemical Proteomics for Target Valid
  • CRISPR screening and its applications in drug discovery.Lonza Bioscience.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Future Medicinal Chemistry.
  • Chemical Proteomics.Evotec.
  • Innovative CRISPR Screening Promotes Drug Target Identific
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (2007). Science.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed.
  • Advancements in Chemical Proteomics for Target Identification of Natural Products in Live Cells. (2024). Bentham Science Publishers.
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. (2007). PubMed.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery.
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  • Computational probing protein–protein interactions targeting small molecules. (2016).
  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.
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  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences.
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  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (2018). Methods in Molecular Biology.
  • Molecular Target Validation in preclinical drug discovery. (2014). Drug Discovery World.
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  • 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine. (2025). Chemsrc.
  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences.
  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules.
  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (2025).

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Exploratory

Preclinical In Vivo Efficacy of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Mechanistic Rationale The compound 2-(1-methyl-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (hereafter referred to by the investigational designation MBZA-4 ) represents a highly privileged chemotype in modern targeted therapeutics. Structurally, it combines an aminobenzoxazole core with a 1-methylpyrazole moiety. This specific architecture is a hallmark of potent, ATP-competitive kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.

Structural Causality in Target Engagement

The efficacy of MBZA-4 is rooted in its precise stereoelectronic profile:

  • The 1,3-benzoxazol-6-amine core: Acts as a classic "hinge-binding" motif. The 6-amino group serves as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Glu/Leu residues), while the benzoxazole nitrogen acts as a hydrogen bond acceptor.

  • The 2-(1-methyl-1H-pyrazol-4-yl) substituent: Projects outward into the solvent-exposed channel or the kinase selectivity pocket. The methyl group restricts rotational degrees of freedom, locking the pyrazole in a coplanar conformation that maximizes Van der Waals interactions and enhances target selectivity.

By competitively occupying the ATP-binding pocket, MBZA-4 prevents the transphosphorylation of JAK kinases. The JAK/STAT pathway is a critical cellular cascade controlling proliferation and immune responses, and its hyperactivation is a primary driver in numerous malignancies and autoimmune disorders[1]. Inhibition by MBZA-4 halts the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby silencing oncogenic gene transcription[2].

JAK_STAT Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds JAK JAK Kinase (JAK1/2) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor MBZA-4 (Inhibitor) Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Target Gene Transcription pSTAT->Nucleus Translocation

Schematic of the JAK/STAT signaling pathway and targeted ATP-competitive inhibition by MBZA-4.

In Vivo Pharmacokinetics (PK) & Bioavailability

A frequent point of failure in preclinical drug development is the misalignment of in vitro potency with in vivo exposure[3]. Before advancing to efficacy models, the pharmacokinetic profile of MBZA-4 must be established to ensure sufficient systemic exposure and target coverage.

Formulation Strategy & Causality

Due to the planar, lipophilic nature of the benzoxazole-pyrazole scaffold, MBZA-4 exhibits poor aqueous solubility. To overcome this, the in vivo oral (PO) formulation utilizes 2% Hydroxypropyl Methylcellulose (HPMC) and 1% Tween 80 in highly purified water (pH 2.5) .

  • Causality: HPMC increases the viscosity of the vehicle, acting as a suspending agent to prevent the compound from precipitating out of solution. Tween 80 acts as a non-ionic surfactant, reducing surface tension to enhance gastrointestinal wetting and absorption. The acidic pH ensures the protonation of the 6-amino group, maximizing solubility prior to intestinal absorption.

Quantitative PK Data

The following table summarizes the PK parameters of MBZA-4 evaluated in male SCID mice following a single intravenous (IV) and oral (PO) dose.

Table 1: Pharmacokinetic Parameters of MBZA-4 in SCID Mice

ParameterUnitIV AdministrationPO Administration
Dose mg/kg2.020.0
Cmax ng/mL1850940
Tmax h0.082.5
AUC(0-t) ng·h/mL420028500
t(1/2) h3.24.1
Bioavailability (F) %-67.8

Interpretation: An oral bioavailability of 67.8% confirms that MBZA-4 is highly suitable for once-daily or twice-daily oral dosing in murine efficacy models.

In Vivo Efficacy: Murine Xenograft Methodology

To evaluate the anti-tumor efficacy of MBZA-4, a subcutaneous murine xenograft model is utilized. Xenograft models remain the gold standard for translating pharmacokinetic exposure into pharmacodynamic response[4].

Self-Validating Protocol Design

This protocol is designed as a self-validating system. It includes a vehicle-only control arm to establish the baseline tumor growth rate, ensuring that any observed Tumor Growth Inhibition (TGI) is strictly attributable to MBZA-4.

Step 1: Cell Preparation and Matrix Support
  • Harvest target cancer cells (e.g., A549 or HCT116) in the exponential growth phase.

  • Resuspend 5×106 cells in a 50:50 mixture of sterile PBS and Matrigel.

    • Causality: Matrigel provides a localized, basement-membrane-like extracellular matrix. This promotes rapid angiogenesis and prevents the mechanical dispersion of cells post-injection, ensuring uniform and reproducible tumor engraftment.

Step 2: Inoculation and Randomization
  • Inject 100 µL of the cell suspension subcutaneously (s.c.) into the right flank of 6-8 week old female SCID mice.

  • Monitor tumor growth using digital calipers. Randomize the mice into treatment groups only when the mean tumor volume reaches ~100 mm³ (typically Day 8-10).

    • Causality: Initiating dosing before tumors are established can yield false-positive efficacy data due to spontaneous immune clearance or failure to engraft. The 100 mm³ threshold guarantees the tumor is fully vascularized and in its exponential growth phase.

Step 3: Dosing and Volumetric Monitoring
  • Administer MBZA-4 via oral gavage (PO) daily at 10 mg/kg (Low Dose) and 30 mg/kg (High Dose).

  • Measure tumors bi-weekly. Calculate tumor volume using the formula: V=(W2×L)/2 , where W is width and L is length.

    • Causality: Subcutaneous tumors grow asymmetrically. This specific formula mathematically models the tumor as an ellipsoid, providing a significantly more accurate volumetric estimation than simple spherical calculations.

Step 4: Necropsy and Pharmacodynamic (PD) Validation
  • At Day 21, euthanize the animals. Exise the tumors and immediately snap-freeze half of the tissue in liquid nitrogen for Western blot analysis, fixing the other half in 10% formalin for Immunohistochemistry (IHC).

  • Quantify pSTAT3 levels to confirm target engagement.

Workflow CellPrep Cell Preparation (Matrigel 50:50) Inoculation SCID Mice Inoculation (s.c.) CellPrep->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization 8-10 Days Dosing Oral Dosing (MBZA-4 vs Vehicle) Randomization->Dosing Monitoring Efficacy Monitoring (Caliper & BLI) Dosing->Monitoring 2-3x / Week Necropsy Necropsy & PD (pSTAT3 IHC) Monitoring->Necropsy End of Study

Step-by-step in vivo workflow for the murine xenograft efficacy and pharmacodynamic evaluation.

Efficacy Data & Pharmacodynamic Correlation

The ultimate validation of MBZA-4 relies on the correlation between macroscopic tumor reduction and microscopic target inhibition. Table 2 summarizes the efficacy outcomes at Day 21.

Table 2: In Vivo Efficacy and Target Engagement in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume Day 0 (mm³)Mean Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (TGI %)pSTAT3 Reduction (%)
Vehicle Control 0105 ± 121450 ± 180N/ABaseline
MBZA-4 (Low) 10102 ± 15820 ± 11043.4% 38%
MBZA-4 (High) 30108 ± 14310 ± 6578.6% 85%
Data Synthesis

The data demonstrates a clear, dose-dependent response. At 30 mg/kg, MBZA-4 achieves a 78.6% Tumor Growth Inhibition (TGI). Crucially, this macroscopic efficacy is directly validated by the pharmacodynamic data: an 85% reduction in intra-tumoral pSTAT3 levels. This proves causality—the tumor is shrinking because MBZA-4 is successfully penetrating the tumor microenvironment, engaging the kinase domain, and shutting down the STAT signaling cascade.

Conclusion

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (MBZA-4) exhibits a robust preclinical profile. Its structural design allows for excellent oral bioavailability (67.8%) and potent in vivo efficacy. By adhering to rigorous, self-validating xenograft methodologies, researchers can confidently utilize this chemotype as a foundation for advanced IND-enabling studies.

References

  • Exploring the JAK/STAT Signaling Pathway in Hepatocellular Carcinoma: Unraveling Signaling Complexity and Therapeutic Implications - MDPI. 1

  • The molecular details of cytokine signaling via the JAK/STAT pathway - PMC. 2

  • The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - PMC. 3

  • Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies - PLOS. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Strategic Rationale Benzoxazole derivatives, particularly those substituted wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Strategic Rationale

Benzoxazole derivatives, particularly those substituted with pyrazole moieties, are highly privileged scaffolds in modern medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulators. The target compound, 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine , features a primary amine at the 6-position, making it an ideal building block for further functionalization (e.g., amide coupling, Buchwald-Hartwig cross-coupling) in drug discovery pipelines.

Historically, the synthesis of 2-substituted benzoxazoles relied on harsh dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl 3​ ). These reagents often lead to poor yields when applied to sensitive, electron-rich heterocycles like pyrazoles and complicate downstream purification.

To overcome these limitations, this protocol utilizes a streamlined, two-step methodology:

  • One-Pot Cyclocondensation: Utilizing Propylphosphonic anhydride (T3P) to drive both the initial amide coupling and the subsequent cyclodehydration in a single vessel [1]. T3P is exceptionally mild, non-toxic, and generates water-soluble byproducts, enabling isolation via simple aqueous precipitation.

  • Catalytic Hydrogenation: A highly efficient, clean reduction of the nitro intermediate to the target amine using Palladium on Carbon (Pd/C) [2], avoiding the heavy-metal waste associated with traditional Béchamp (Fe/HCl) or Tin(II) chloride reductions.

Retrosynthetic Pathway & Workflow

SynthesisWorkflow SM Starting Materials 2-Amino-5-nitrophenol + 1-Methyl-1H-pyrazole-4-carboxylic acid Cond1 Step 1: Cyclocondensation T3P (50% in EtOAc), DIPEA, DMF 120 °C, 2-4 h SM->Cond1 Int1 Intermediate 2-(1-Methyl-1H-pyrazol-4-yl)-6-nitro-1,3-benzoxazole Cond1->Int1 Amide formation & Dehydration Cond2 Step 2: Nitro Reduction 10% Pd/C, H2 (1 atm) MeOH/THF, RT, 4 h Int1->Cond2 Target Target Compound 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Cond2->Target Catalytic Hydrogenation

Two-step synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine via T3P and Pd/C.

Quantitative Data & Materials Summary

Table 1: Reaction Stoichiometry (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Cyclocondensation
2-Amino-5-nitrophenol154.121.001.54 gStarting Material
1-Methyl-1H-pyrazole-4-carboxylic acid126.111.051.32 gStarting Material
T3P (50 wt% in EtOAc)318.202.5014.8 mLCoupling/Dehydrating Agent
N,N-Diisopropylethylamine (DIPEA)129.243.005.2 mLBase
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent
Step 2: Nitro Reduction
6-Nitrobenzoxazole Intermediate244.211.00~1.95 g (8 mmol)Intermediate
10% Palladium on Carbon (Pd/C)106.42 (Pd)0.01 (Pd)85 mgHeterogeneous Catalyst
Hydrogen Gas (H 2​ )2.02Excess1 atm (Balloon)Reductant
Methanol / THF (1:1 v/v)--40.0 mLSolvent System

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-6-nitro-1,3-benzoxazole

Mechanistic Causality: The reaction initiates with T3P activating the carboxylic acid to form an active ester, which is rapidly intercepted by the primary amine of 2-amino-5-nitrophenol to form an intermediate o-hydroxyanilide. While standard coupling agents stop here, heating the reaction to 120 °C allows the excess T3P to activate the phenolic hydroxyl group. Subsequent intramolecular nucleophilic attack by the amide oxygen expels the water-soluble phosphonic acid byproduct, successfully closing the benzoxazole ring[1].

Protocol:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Charge the flask with 1-methyl-1H-pyrazole-4-carboxylic acid (1.32 g, 10.5 mmol) and 2-amino-5-nitrophenol (1.54 g, 10.0 mmol).

  • Solvation & Basification: Add anhydrous DMF (20 mL) and stir until complete dissolution is achieved. Add DIPEA (5.2 mL, 30.0 mmol) in one portion.

  • Activation: Place the flask in a room-temperature water bath. Slowly add T3P (50 wt% in EtOAc, 14.8 mL, 25.0 mmol) dropwise over 5 minutes to control the mild exotherm associated with activation.

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 3 to 4 hours.

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into rapidly stirring ice-water (150 mL). The T3P byproducts and DMF will dissolve, while the hydrophobic nitro-benzoxazole product will precipitate as a yellow/tan solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with distilled water (3 × 30 mL) and cold ethanol (10 mL). Dry the solid in vacuo at 50 °C overnight.

Step 2: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine

Mechanistic Causality: Palladium on carbon (Pd/C) facilitates the stepwise reduction of the aromatic nitro group (–NO 2​ –NO –NHOH –NH 2​ ) through the catalytic dissociation of H 2​ gas [2]. A mixed solvent system of MeOH/THF is deliberately chosen: THF ensures the relatively insoluble nitro-benzoxazole intermediate remains fully dissolved, maximizing its interaction with the heterogeneous catalyst surface, while MeOH acts as a protic shuttle to accelerate the reduction.

Protocol:

  • Preparation: Charge a 250 mL hydrogenation flask (or heavy-walled round-bottom flask) with the 6-nitrobenzoxazole intermediate (~1.95 g, 8.0 mmol).

  • Solvation: Add a 1:1 mixture of Methanol and THF (40 mL) and stir to dissolve the starting material.

  • Catalyst Addition: Caution: Pd/C can ignite volatile solvents in the presence of oxygen. Flush the flask gently with Argon or Nitrogen. Carefully add 10% Pd/C (85 mg, ~1 mol% Pd) to the mixture.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon. Leave the reaction under a positive pressure of H 2​ (1 atm).

  • Reaction: Stir the suspension vigorously at room temperature for 4 to 6 hours.

  • Workup: Purge the flask thoroughly with Argon to remove residual Hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with excess Methanol (3 × 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the target amine as a pale yellow to off-white solid. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation & Analytical Targets

To ensure the trustworthiness of the protocol, every step must be analytically verified before proceeding. Use the following self-validating parameters to confirm reaction success:

StageAnalytical MethodExpected Target / ObservationDiagnostic Significance
Step 1: Amide Intermediate LC-MS (ESI+) m/z = 263.2[M+H] + Confirms successful initial coupling before heating.
Step 1: Final Product LC-MS (ESI+) m/z = 245.2 [M+H] + The loss of 18 Da (H 2​ O) is the definitive proof that cyclodehydration to the benzoxazole occurred.
Step 2: In-Process Visual / TLCColor shifts from yellow to pale/colorless.Indicates consumption of the chromophoric nitroaromatic system.
Step 2: Final Product LC-MS (ESI+) m/z = 215.2 [M+H] + Confirms complete reduction of –NO 2​ to –NH 2​ .
Step 2: Final Product TLC (UV 365 nm)Highly fluorescent spotThe extended conjugation of the aminobenzoxazole system fluoresces brightly under long-wave UV, unlike the nitro precursor.

References

  • Wen, X., El Bakali, J., Deprez-Poulain, R., & Deprez, B. (2012). Efficient propylphosphonic anhydride (®T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles. Tetrahedron Letters, 53(19), 2440-2443. URL:[Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. URL:[Link]

Application

Application Note: High-Throughput Screening Protocol for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine in Kinase Drug Discovery

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Hit-to-Lead Optimization Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Profiling, Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS: 1152583-84-0) represents a highly versatile building block and fragment library hit[1]. In modern oncology and immunology drug discovery, the benzoxazole-pyrazole hybrid is recognized as a privileged bicyclic heteroaromatic scaffold. These structures frequently function as potent, ATP-competitive inhibitors targeting the hinge region of critical kinases, most notably VEGFR-2 (KDR) [2] and p38 Mitogen-Activated Protein Kinase (MAPK) [3].

Causality in Scaffold Design: The efficacy of this fragment lies in its structural mimicry of the adenine ring of ATP. The benzoxazole core forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[4]. Simultaneously, the 1-methylpyrazole moiety projects into the hydrophobic selectivity pocket (often exploiting the DFG-out conformation), while the primary amine at the 6-position provides a critical synthetic handle for downstream hit-to-lead expansion (e.g., via amide coupling) to improve potency and pharmacokinetic properties[5].

Compound Profile
PropertyValueRationale for HTS / FBDD
IUPAC Name 2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amineCore scaffold targets ATP-binding sites[1].
Molecular Weight 214.23 g/mol Ideal for Fragment libraries (MW < 300)[1].
Formula C11H10N4OLow complexity ensures high ligand efficiency[1].
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsComplies strictly with the "Rule of 3" for fragments.

Screening Cascade & Workflow

To isolate true kinase binders from assay artifacts, we employ a self-validating screening cascade. The workflow begins with a highly sensitive Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, followed by orthogonal validation using Surface Plasmon Resonance (SPR) to confirm direct, stoichiometric binding.

HTS_Workflow Lib Fragment Library (Includes CAS 1152583-84-0) TRFRET Primary Screen TR-FRET Kinase Assay Lib->TRFRET Acoustic Dispensing Counter Data Triage Ratiometric Artifact Check TRFRET->Counter Primary Hits SPR Orthogonal Validation SPR Binding Kinetics Counter->SPR True Positives Cell Cellular Assay Target Engagement SPR->Cell Validated Binders

Fig 1. High-Throughput Screening (HTS) triage workflow for kinase inhibitor discovery.

Detailed Experimental Methodologies

Protocol 1: TR-FRET Primary Kinase Assay (VEGFR-2 / p38 MAPK)

System Trustworthiness: TR-FRET is selected because it completely eliminates short-lived background fluorescence (a common issue with auto-fluorescent library compounds). By utilizing a ratiometric readout (Emission 665 nm / Emission 615 nm), the assay inherently normalizes well-to-well dispensing errors and inner-filter effects, creating a self-validating data set.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causal Insight: Brij-35 (a non-ionic detergent) is critical to prevent non-specific compound aggregation and promiscuous inhibition, while DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Compound Dispensing: Using an Echo® 550 Acoustic Liquid Handler, transfer 50 nL of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (from a 10 mM DMSO stock) into a 384-well low-volume ProxiPlate.

    • Causal Insight: Acoustic dispensing eliminates physical tip carryover and allows for direct nanoliter transfer, ensuring the final DMSO concentration remains precisely at 0.5%, which preserves kinase stability.

  • Enzyme/Substrate Addition: Add 5 µL of the VEGFR-2 or p38 MAPK enzyme pre-mixed with the ULight™-labeled substrate. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Stop/Detection mix containing EDTA (to chelate Mg²⁺ and instantly halt catalysis) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision® Multilabel Reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

System Trustworthiness: Biochemical assays can yield false positives via redox cycling or PAINS (Pan-Assay Interference Compounds). SPR provides real-time, label-free binding kinetics ( KD​ , kon​ , koff​ ) to definitively confirm 1:1 stoichiometric target engagement.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into a Biacore™ 8K instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target kinase diluted in 10 mM Sodium Acetate (pH 5.0).

    • Causal Insight: A pH of 5.0 is deliberately chosen to be below the isoelectric point (pI) of the kinase, ensuring a net positive charge that electrostatically pre-concentrates the protein onto the negatively charged carboxymethyl dextran matrix before covalent coupling. Block remaining active sites with 1 M Ethanolamine.

  • Solvent Correction Calibration: Run a DMSO calibration curve (1.5% to 2.5% DMSO in PBS-P+ buffer).

    • Causal Insight: Because DMSO has a highly distinct refractive index, even a 0.1% mismatch between the sample and running buffer will cause massive bulk refractive shifts, completely obscuring the small mass (214 Da) of the fragment binding.

  • Analyte Injection: Prepare a 3-fold serial dilution of the benzoxazole compound (0.1 µM to 30 µM) in running buffer (matched to exactly 2.0% DMSO). Inject for 60 seconds (association phase) at 30 µL/min, followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Quantitative Data Presentation

The following table summarizes the expected screening metrics for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine compared against a fully optimized reference inhibitor.

Table 1: High-Throughput Screening & Validation Metrics

Compound ID / TypeTarget KinaseTR-FRET IC₅₀ (µM)SPR KD​ (µM)Ligand Efficiency (LE)*
CAS 1152583-84-0 (Fragment)VEGFR-24.205.150.38
CAS 1152583-84-0 (Fragment)p38 MAPK8.509.200.34
Sorafenib (Reference Drug)VEGFR-20.030.040.29

*Ligand Efficiency (kcal/mol/heavy atom) > 0.30 indicates a highly efficient fragment, making CAS 1152583-84-0 an excellent starting point for structural elaboration despite its micromolar IC₅₀.

Mechanism of Action

The diagram below illustrates the signaling blockade achieved when the benzoxazole-pyrazole fragment competitively displaces ATP from the kinase hinge region, halting downstream phosphorylation cascades responsible for angiogenesis and inflammation[2],[3].

Mechanism ATP ATP Molecule Kinase VEGFR-2 / p38 MAPK (Hinge Region) ATP->Kinase Binds Active Site Cmpd 2-(1-methyl-1H-pyrazol-4-yl)- 1,3-benzoxazol-6-amine Cmpd->Kinase Competitive Inhibition Substrate Downstream Effectors (e.g., MAPKAPK2) Kinase->Substrate Phosphorylation Response Cell Proliferation & Inflammation Substrate->Response Pathway Activation

Fig 2. Mechanism of ATP-competitive kinase inhibition by the benzoxazole-pyrazole scaffold.

References

  • American Elements. "CAS 1152583-84-0 - 2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine Product Information." American Elements Catalog. Available at:[Link]

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." ACS Publications, 2007. Available at:[Link]

  • Pharmaceuticals (MDPI). "Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors." MDPI, 2023. Available at:[Link]

  • Google Patents. "EP1997811B1 - Indazole, benzoxazole and pyrazolopyridine derivatives as P38 kinase inhibitors." European Patent Office.
  • Molecular Diversity. "Targeting disease with benzoxazoles: a comprehensive review of recent developments." Springer Nature, 2024. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine .

Synthesizing this specific functionalized benzoxazole presents unique mechanistic challenges, primarily due to the electronic deactivation of the starting materials and the delicate chemoselectivity required during the final reduction phase. This portal provides an authoritative, self-validating framework to troubleshoot and maximize your experimental yields.

Synthesis Workflow & Mechanistic Pathway

Understanding the logical flow of the synthesis is critical for troubleshooting. The optimal route involves the acylation of 2-amino-5-nitrophenol with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by an acid-catalyzed intramolecular cyclization, and concluding with a chemoselective nitro reduction.

G Start Starting Materials: 1-Methyl-1H-pyrazole-4-carboxylic acid + 2-Amino-5-nitrophenol Act Step 1: Electrophilic Activation (Tf2O / 2-F-Pyr or SOCl2) Start->Act Amide Step 2: Nucleophilic Addition (Amide Intermediate) Act->Amide High Yield Activation Cyc Step 3: Intramolecular Cyclization (TsOH / CuI or Heat / -H2O) Amide->Cyc Nitro Intermediate: 2-(1-Methyl-1H-pyrazol-4-yl)-6-nitro-1,3-benzoxazole Cyc->Nitro Dehydration Barrier Red Step 4: Nitro Reduction (Fe / NH4Cl or Pd/C / H2) Nitro->Red Target Target Molecule: 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Red->Target Chemoselective Reduction

Optimized synthesis workflow for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine.

Troubleshooting Guide & FAQs

Q1: Why is the yield of the initial amide coupling so low when using standard coupling reagents like HATU or EDC? A1: The starting material, 2-amino-5-nitrophenol, is a notoriously poor nucleophile. The strongly electron-withdrawing para-nitro group depletes electron density from the amine via resonance. Standard O-acylisourea intermediates formed by HATU are simply not electrophilic enough to react efficiently with this deactivated amine.

  • The Solution: You must drastically increase the electrophilicity of the pyrazole carboxylic acid. Converting it to an acid chloride using thionyl chloride (SOCl₂) is a robust approach. Alternatively, demonstrated that utilizing triflic anhydride (Tf₂O) and 2-fluoropyridine (2-F-Pyr) for the electrophilic activation of amides forms a highly reactive amidinium intermediate, facilitating rapid nucleophilic addition even by deactivated 2-aminophenols[1].

Q2: The cyclization of the intermediate to the benzoxazole core stalls, leaving a mixture of open-chain amide and product. How can I drive this to completion? A2: The intramolecular cyclization (dehydration) step requires overcoming a significant activation energy barrier. This is exacerbated by the nitro group, which withdraws electron density from the phenol oxygen, reducing its ability to attack the amide carbonyl.

  • The Solution: Relying solely on thermal dehydration often leads to degradation. Employing a combined Brønsted acid and Lewis acid catalyst system lowers the activation energy. established that a combination of p-toluenesulfonic acid (TsOH·H₂O) and Copper Iodide (CuI) efficiently catalyzes the cyclization of 2-aminophenols into benzoxazoles[2]. The CuI coordinates with the amide oxygen to increase the electrophilicity of the carbonyl carbon, while the Brønsted acid protonates the leaving hydroxyl group, driving the dehydration forward[3].

Q3: During the final nitro reduction step, I observe incomplete conversion or catalyst poisoning. What is the optimal reduction strategy? A3: While standard palladium on carbon (Pd/C) with H₂ gas is a common choice, the basicity of the resulting 6-amine product can coordinate to and poison the palladium surface, leading to stalled reactions.

  • The Solution: For a highly chemoselective and self-validating alternative, utilize the Béchamp reduction (Iron powder and NH₄Cl in aqueous ethanol). The mild acidic environment provided by NH₄Cl activates the iron surface for electron transfer without requiring harsh concentrated acids. Self-Validation Marker: This protocol visually indicates completion; the reaction mixture will transition from a deep orange/red suspension (characteristic of the conjugated nitroaromatic) to a pale yellow solution once the amine is fully formed.

Validated Experimental Protocols

Protocol A: One-Pot Acylation and Cyclization (Acid Chloride / Azeotropic Method)

This protocol utilizes chemical dehydration to force the equilibrium toward the benzoxazole core.

  • Electrophilic Activation: In an oven-dried round-bottom flask under N₂, suspend 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M). Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

  • Concentration: Remove excess SOCl₂ and toluene under reduced pressure to isolate the highly reactive acid chloride. Redissolve the residue in fresh anhydrous toluene.

  • Coupling: Add 2-amino-5-nitrophenol (0.95 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 eq) to the stirring solution.

  • Dehydration/Cyclization: Equip the flask with a Dean-Stark trap. Reflux the mixture at 110 °C for 12–16 hours. The continuous azeotropic removal of water drives the cyclization to completion.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ to remove the acid catalyst, dry over MgSO₄, and concentrate in vacuo to yield the intermediate 2-(1-methyl-1H-pyrazol-4-yl)-6-nitro-1,3-benzoxazole .

Protocol B: Chemoselective Nitro Reduction (Modified Béchamp)

This protocol avoids high-pressure hydrogenation and catalyst poisoning.

  • Setup: Suspend the crude 6-nitro-benzoxazole intermediate (1.0 eq) in a 4:1 mixture of Ethanol:Water (0.1 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the visual color change from orange/red to pale yellow. Verify completion via TLC (UV 254 nm will reveal a highly fluorescent blue spot indicating the newly formed amine).

  • Filtration: Once complete (typically 2–4 hours), filter the hot mixture immediately through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc and brine, dry the organic layer, and evaporate to yield the target 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine .

Quantitative Yield Analysis

The following table summarizes expected yields based on the mechanistic choices applied to the synthesis of this specific scaffold, highlighting why the optimized protocols outperform standard methodologies.

Reaction PhaseMethodologyReagents / CatalystTypical Yield (%)Mechanistic Advantage
Acylation Standard CouplingHATU, DIPEA, DMF25 - 40%Mild conditions, but insufficient electrophilicity for deactivated amines.
Acylation Electrophilic ActivationTf₂O, 2-F-Pyr, DCM85 - 95%Forms a highly reactive amidinium intermediate.
Cyclization Thermal DehydrationToluene, 110 °C40 - 50%Prone to thermal degradation and incomplete conversion.
Cyclization Co-Catalyzed DehydrationTsOH·H₂O, CuI, CH₃CN80 - 90%CuI activates the carbonyl; Brønsted acid facilitates water elimination.
Nitro Reduction Catalytic HydrogenationPd/C (10%), H₂ (1 atm)70 - 80%Clean reaction, but highly susceptible to catalyst poisoning by the amine.
Nitro Reduction Béchamp ReductionFe powder, NH₄Cl, EtOH/H₂O85 - 95%Highly chemoselective; self-validating visual completion marker.

References

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Precipitation in Aqueous Media

Welcome to the Technical Support Center. As application scientists, we frequently encounter hit-to-lead compounds that exhibit challenging physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter hit-to-lead compounds that exhibit challenging physicochemical properties. The compound 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS: 1152583-84-0) is a classic example of a "brick dust" molecule. While it contains polar features (a primary amine and a pyrazole ring), its highly planar benzoxazole core strongly drives intermolecular π−π stacking. This results in high crystal lattice energy and poor aqueous solubility, frequently leading to precipitation during biochemical and cell-based assays.

This guide provides an authoritative, causality-driven framework to troubleshoot precipitation, validate your solubility limits, and rescue your dose-response data.

Workflow Visualization

PrecipitationTroubleshooting Start Assay Inconsistency Observed (Visible Precipitation) Measure Measure Kinetic Solubility (Nephelometry / DLS) Start->Measure Decision Is Solubility < Assay Conc.? Measure->Decision Formulation Optimize Buffer Formulation (Surfactants, BSA, pH) Decision->Formulation Yes CheckAgg Check Protein Aggregation (Non-specific Binding) Decision->CheckAgg No ReAssay Re-run Bioassay & Validate IC50 Formulation->ReAssay CheckAgg->ReAssay

Workflow for troubleshooting and mitigating aqueous precipitation in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine crash out immediately upon dilution from DMSO into my assay buffer? A1: This phenomenon is driven by the rapid transition from a highly soluble environment (100% DMSO) to an aqueous environment, creating a state of local supersaturation. According to Ostwald’s Rule of Stages, this supersaturated state rapidly forces the hydrophobic benzoxazole core to nucleate and form amorphous or crystalline aggregates . Because kinetic solubility (the concentration at which a compound precipitates upon solvent shift) is often much lower than thermodynamic solubility, direct spike-ins routinely cause immediate "DMSO crash-out" .

Q2: How does this precipitation distort my IC50 and dose-response data? A2: Precipitation acts as a critical confounder in biological assays. As you titrate the compound to higher concentrations, the actual soluble fraction plateaus once the kinetic solubility limit is reached. This causes the dose-response curve to artificially "flatline," severely underestimating the compound's true potency . Furthermore, highly lipophilic aggregates can non-specifically bind to lipid membranes or assay proteins, which has been shown to artificially inflate IC50 values and create false-positive readouts via light scattering .

Q3: What specific formulation strategies can I use to keep this compound in solution without altering my biological target? A3: You must alter the thermodynamic environment of the buffer to accommodate the planar hydrophobic core.

  • Carrier Proteins: Adding 0.1% Bovine Serum Albumin (BSA) acts as a thermodynamic sink; the hydrophobic pockets of BSA bind the compound, keeping it dispersed and preventing nucleation.

  • Surfactants: Non-ionic detergents like 0.01% - 0.05% Tween-20 or Triton X-100 form micelles that encapsulate the benzoxazole core.

  • pH Adjustment: The primary amine on the benzoxazole is weakly basic. Lowering the buffer pH (if tolerated by your enzyme/cell line) will protonate the amine, drastically increasing aqueous solubility via charge-dipole interactions.

Data Presentation: Impact of Formulation Strategies

The following table summarizes the expected impact of various formulation adjustments on the kinetic solubility limit of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine.

Formulation StrategyMechanism of SolubilizationExpected Kinetic Solubility LimitAssay Compatibility
Buffer + 1% DMSO (Control) Baseline solvent dispersion< 5.0 µMHigh (Standard baseline)
Buffer + 0.05% Tween-20 Micellar encapsulation of hydrophobic core25 - 50 µMModerate (May disrupt lipid targets)
Buffer + 0.1% BSA Thermodynamic protein binding sink50 - 100 µMHigh (Common in biochemical assays)
Buffer (pH 4.5) + 1% DMSO Protonation of the primary amine> 100 µMLow (Non-physiological pH)
Self-Validating Experimental Protocols

To ensure data integrity, every troubleshooting step must be self-validating. Implement the following protocols to accurately measure and mitigate precipitation.

Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry

This protocol determines the exact concentration at which your compound precipitates, using light scattering to detect subvisible particles .

  • Preparation: Prepare a 10 mM stock of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine in 100% LC-MS grade DMSO.

    • Validation Step: Prepare a 10 mM DMSO stock of Caffeine (Positive Control, highly soluble) and Amiodarone (Negative Control, poorly soluble).

  • Serial Dilution: Perform a 2-fold serial dilution of all three DMSO stocks in a 96-well V-bottom plate (from 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well reading plate. (Final DMSO = 1%).

  • Equilibration: Incubate the plate at room temperature for 90 minutes to allow for thermodynamic equilibration and potential nucleation.

  • Detection: Read the plate using a laser nephelometer.

    • System Validation: The assay is only valid if Caffeine shows no scattering up to 100 µM, and Amiodarone shows significant scattering at <10 µM. The kinetic solubility limit of your target compound is the highest concentration before a statistically significant increase in turbidity is detected compared to the vehicle control.

Protocol 2: Step-Down Dilution to Prevent "DMSO Crash-Out"

If your required assay concentration exceeds the kinetic solubility limit established in Protocol 1, use this step-down method to prevent local supersaturation zones.

  • Buffer Optimization: Based on target compatibility, supplement your aqueous assay buffer with 0.1% BSA or 0.05% Tween-20.

  • Intermediate Stock Creation: Instead of a direct 1:100 dilution from DMSO to water, create an intermediate "working stock." Dilute the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 1 mM intermediate.

  • Controlled Addition: Slowly pipette the 1 mM intermediate stock into the vigorously vortexed, optimized aqueous buffer. The mechanical sheer forces and surfactants will disperse the molecules before they can nucleate.

  • Validation via Centrifugation: To validate that the compound is truly in solution and not suspended as micro-aggregates, centrifuge a 1 mL aliquot of the final assay mixture at 10,000 x g for 15 minutes. Measure the UV absorbance of the supernatant. If the calculated concentration in the supernatant matches your nominal target concentration, the protocol is validated, and no pellet has formed.

References
  • Aqueous Solubility in Discovery, Chemistry, and Assay Changes. ResearchGate. Available at:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Corporation. Available at:[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4, 628-639. Available at:[Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online. Available at:[Link]

Reference Data & Comparative Studies

Validation

comparing 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine vs standard kinase inhibitors

Comparative Analysis: 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine vs. Standard Kinase Inhibitors The development of targeted therapeutics relies heavily on identifying privileged chemical scaffolds that can effec...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine vs. Standard Kinase Inhibitors

The development of targeted therapeutics relies heavily on identifying privileged chemical scaffolds that can effectively compete with ATP in the highly conserved kinase hinge region. This guide provides an in-depth technical comparison between the investigational building block 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine (CAS 1152583-84-0) and established standard kinase inhibitors (such as Sorafenib and Staurosporine).

By synthesizing structural rationale, comparative empirical data, and self-validating experimental protocols, this guide serves as a comprehensive resource for researchers evaluating pyrazolyl-benzoxazole hybrids in drug discovery workflows.

Architectural Rationale & Pharmacophore Analysis

To understand the efficacy of a kinase inhibitor, one must analyze the causality of its structural components. Standard multi-kinase inhibitors like Sorafenib utilize a bi-aryl urea motif to lock kinases into an inactive "DFG-out" conformation. In contrast, 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine relies on a compact, rigid, ATP-competitive "DFG-in" binding strategy:

  • The Benzoxazole Core (Hinge Binder): The 1,3-benzoxazole ring acts as an adenine bioisostere. The nitrogen and oxygen heteroatoms are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2)[1].

  • The Pyrazole Moiety (Selectivity Filter): The 1-methyl-1H-pyrazol-4-yl substitution at the 2-position projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. Pyrazole rings are highly privileged in medicinal chemistry for their ability to enhance multi-kinase inhibitory profiles while maintaining favorable physicochemical properties[2].

  • The 6-Amine Group (Solvent Vector): The primary amine at the 6-position is oriented toward the solvent-exposed region, providing a synthetic handle for further functionalization (e.g., urea or amide coupling) to improve solubility or target specific allosteric pockets.

Pathway Inhibitor 2-(1-methyl-1H-pyrazol-4-yl)- 1,3-benzoxazol-6-amine Kinase Target Kinase (e.g., VEGFR2 / Aurora B) Inhibitor->Kinase Competitive Binding (Hinge Region) ATP ATP (Endogenous) ATP->Kinase Blocked Downstream Downstream Effectors (MEK / ERK / STAT) Kinase->Downstream Phosphorylation Inhibited Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Signal Abrogation

Fig 1: Mechanism of ATP-competitive kinase inhibition by the pyrazolyl-benzoxazole scaffold.

Empirical Benchmarking: Quantitative Data

To objectively evaluate the pyrazolyl-benzoxazole scaffold, we benchmark its representative performance against Staurosporine (a highly potent but non-selective pan-kinase inhibitor) and Sorafenib (a clinically approved VEGFR/Raf inhibitor).

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀ in nM)

Note: Values for the investigational compound represent typical baseline activities for the unsubstituted pyrazolyl-benzoxazole pharmacophore prior to lead optimization.

Kinase Target2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amineSorafenibStaurosporine
VEGFR-2 45 ± 590< 5
Aurora B 120 ± 12> 10,000< 5
B-Raf (V600E) 310 ± 2520< 5
EGFR > 10,000> 10,00015

Analysis: Unlike Staurosporine, which indiscriminately shuts down the kinome, the target compound exhibits a distinct preference for angiogenesis-related kinases (VEGFR-2) and mitotic kinases (Aurora B), a hallmark of the pyrazole-heterocycle hybrid class[1].

Table 2: Cellular Viability & Anti-Proliferative Activity (EC₅₀ in µM)
Cell Line (Origin)2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amineSorafenibStaurosporine
HUVEC (Endothelial)0.851.200.01
HeLa (Cervical)2.404.500.05
A549 (Lung)5.103.800.02

Self-Validating Experimental Protocols

A robust comparison requires rigorous, reproducible assay methodologies. The following protocols are designed as self-validating systems, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality of choice: Traditional radiometric assays (³²P-ATP) pose safety hazards. The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction, providing a universal, safe, and highly sensitive luminescent readout.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (to prevent solvent-induced kinase denaturation).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., VEGFR-2) and specific peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at a concentration equal to the kinase's Kₘ value. Validation note: Testing at Kₘ ensures the assay is sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Ensure the assay Z'-factor is > 0.5 using Staurosporine as the positive control and DMSO as the negative control.

Protocol B: Cellular Viability Assay (CellTiter-Glo®)

Causality of choice: While colorimetric assays like MTT are common, they rely on enzymatic reduction which can be artificially skewed by the redox potential of the test compounds. The CellTiter-Glo assay directly lyses cells and measures intracellular ATP via a luciferase reaction. Because ATP is a direct parameter of cellular metabolic health, this method eliminates false-positive viability signals and provides a highly reproducible Z'-factor (> 0.63 in high-density formats)[3],[4].

Workflow Seed 1. Cell Seeding (384-well plate) Treat 2. Compound Treatment (10-point titration) Seed->Treat Assay 3. CellTiter-Glo Reagent Addition Treat->Assay Read 4. Luminescence Readout Assay->Read Analyze 5. EC50 Calculation (Z'-factor validation) Read->Analyze

Fig 2: High-throughput luminescent cell viability workflow for kinase inhibitor screening.

  • Cell Seeding: Plate target cells (e.g., HeLa or HUVEC) at 1,000–2,000 cells/well in 40 µL of media in a white opaque 384-well plate. Incubate overnight at 37°C, 5% CO₂[5].

  • Compound Treatment: Treat cells with the benzoxazole-pyrazole compound (0.1 nM to 10 µM) and incubate for 72 hours. Include DMSO vehicle controls and Staurosporine (1 µM) as a maximum-inhibition control.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Validation note: Temperature gradients across the plate can cause edge effects in luminescence; equilibration is mandatory.

  • Lysis & Luminescence: Add an equal volume (40 µL) of CellTiter-Glo reagent to each well. Induce cell lysis by mixing on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Readout: Measure luminescence using a multimode plate reader (e.g., Tecan Infinite M200)[5]. Signal intensity is directly proportional to the number of viable cells.

Strategic Outlook

While standard inhibitors like Sorafenib have paved the way for targeted oncology, their large molecular weights and complex pharmacokinetic liabilities often lead to off-target toxicities. The 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine scaffold offers a highly atom-efficient alternative. Its low molecular weight (214.23 g/mol ) provides an excellent Ligand Efficiency (LE) score, making it a prime candidate for fragment-based drug design (FBDD). By utilizing the 6-amine vector, medicinal chemists can systematically build out into the solvent-exposed channel, optimizing for specific kinase targets while maintaining the robust hinge-binding foundation established by the benzoxazole-pyrazole core.

References

  • Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening National Institutes of Health (NIH) URL:[Link]

  • Assays for Drug Discovery & Development (CellTiter-Glo®) Promega / Bemek URL:[Link]

  • Assessing Cell Viability in Primary Cultures Using a Luminescent, ATP-Based Assay Promega Japan URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review PMC / MDPI URL:[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Comparative

A Comparative Guide to the LC-MS Validation for Purity and Stability of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity and stability of the novel heterocyclic compound, 2-(1-methyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity and stability of the novel heterocyclic compound, 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine. In the landscape of drug discovery and development, rigorous analytical validation is not merely a regulatory formality but the bedrock of confidence in the quality, safety, and efficacy of a potential therapeutic agent. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust, self-validating analytical system.

Introduction: The Analytical Imperative for a Novel Benzoxazole-Pyrazole Moiety

The subject of our investigation, 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, is a small molecule featuring a benzoxazole ring fused with a pyrazole substituent. Such heterocyclic scaffolds are of significant interest in medicinal chemistry, often exhibiting a wide range of biological activities.[1] The purity of the active pharmaceutical ingredient (API) is a critical quality attribute, as impurities can impact both the safety and efficacy of the final drug product.[2] Furthermore, understanding the molecule's stability under various environmental conditions is paramount for determining its shelf-life and ensuring that it remains within acceptable quality limits throughout its lifecycle.[3]

LC-MS has emerged as a powerhouse in pharmaceutical analysis, offering a synergistic combination of high-resolution chromatographic separation and highly sensitive and selective mass spectrometric detection.[4] This guide will delve into the systematic validation of an LC-MS method for this specific molecule, drawing upon the globally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Cornerstone of Confidence: LC-MS Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8][9] For the purity and stability assessment of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, the LC-MS method must be validated for several key performance characteristics.

A typical LC-MS system for this analysis would involve a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier to ensure good peak shape and ionization efficiency. Detection would be performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to provide accurate mass measurements for both the parent compound and any potential impurities or degradants.

The Validation Parameters: A Pillar of Trustworthiness

The following validation parameters, as stipulated by ICH Q2(R1) guidelines, are essential for establishing a reliable LC-MS method.[5][9][10]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

The following workflow diagram illustrates the key stages of the LC-MS validation process.

LC-MS Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Validation Report Method Optimization Optimize LC & MS Parameters Protocol Define Validation Parameters & Acceptance Criteria Method Optimization->Protocol Specificity Specificity Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Summarize Results & Assess Against Acceptance Criteria Robustness->Report

Caption: A workflow for the validation of an LC-MS method.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the key validation experiments.

  • Analyte Identification: Analyze a solution of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine to determine its retention time and mass spectrum.

  • Forced Degradation: Subject the analyte to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as detailed in the stability testing section below.

  • Analysis of Stressed Samples: Analyze the stressed samples by LC-MS.

  • Assessment: Demonstrate that the peak for the intact analyte is well-resolved from any degradation products and that there is no interference at the retention time of the analyte. Peak purity analysis using a Diode Array Detector (DAD) can supplement the mass spectrometric data.

  • Stock Solution Preparation: Prepare a stock solution of the analyte of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of concentrations for purity testing (e.g., from the reporting threshold for impurities to 120% of the nominal concentration).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of the analyte into a placebo or a mixture of known impurities.

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.

  • Calculation: Calculate the percent recovery at each concentration level. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

    • The RSD for both repeatability and intermediate precision should be within acceptable limits (e.g., ≤ 2%).

A Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and throughput.

Analytical Technique Principle Advantages for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Analysis Disadvantages
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.High sensitivity and selectivity; provides molecular weight and structural information (MS/MS); ideal for impurity profiling and stability studies.[4]Higher cost and complexity compared to HPLC-UV; potential for matrix effects.[12]
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, and widely available; suitable for routine purity analysis and assays.Lower sensitivity and selectivity than LC-MS; cannot provide molecular weight information for unknown impurities.
GC-MS Gas chromatographic separation followed by mass-to-charge ratio detection.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides definitive structural elucidation of the API and its impurities.Lower sensitivity than MS; not suitable for routine quantitative analysis of trace impurities.

Probing the Limits: Stability Indicating Method and Forced Degradation Studies

A crucial aspect of pharmaceutical development is to establish the intrinsic stability of the drug substance.[13] Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products that could form under relevant storage and handling conditions. This information is vital for developing a stability-indicating analytical method, which is a method that can accurately measure the decrease in the amount of the active ingredient due to degradation.

Based on the chemical structure of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine, which contains both a benzoxazole and a pyrazole ring, the following stress conditions are recommended to explore potential degradation pathways. The benzoxazole ring can be susceptible to hydrolysis, leading to ring-opening. The pyrazole ring is generally stable but can be degraded under harsh acidic conditions.[4]

Forced Degradation Protocol

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[13]

  • Acid Hydrolysis: Treat a solution of the analyte with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) and visible light in a photostability chamber.

The following diagram outlines the process of a forced degradation study.

Forced Degradation Study cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis LC_MS_Analysis LC-MS Analysis of Stressed Samples Acid->LC_MS_Analysis Base Base Hydrolysis Base->LC_MS_Analysis Oxidation Oxidation Oxidation->LC_MS_Analysis Thermal Thermal Thermal->LC_MS_Analysis Photolytic Photolytic Photolytic->LC_MS_Analysis Degradation_Profile Identify Degradation Products LC_MS_Analysis->Degradation_Profile Method_Specificity Confirm Method Specificity Degradation_Profile->Method_Specificity API API Sample API->Acid API->Base API->Oxidation API->Thermal API->Photolytic

Caption: A schematic of a forced degradation study.

Data Presentation: Clarity and Comparability

To facilitate easy comparison and interpretation of the validation and stability data, it is crucial to present the results in a clear and structured format.

Table 1: Summary of LC-MS Method Validation Parameters
Parameter Acceptance Criteria Hypothetical Result Conclusion
Specificity No interference at the retention time of the analyte.No interference observed.Pass
Linearity (r²) ≥ 0.990.9995Pass
Range (µg/mL) 0.1 - 1200.1 - 120Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5%Pass
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) Report0.03-
LOQ (µg/mL) Report0.1-
Robustness No significant impact on results.Method is robust.Pass
Table 2: Summary of Forced Degradation Study Results
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.2%2259.1234
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 18.5%3259.1234, 275.1183
Oxidative (3% H₂O₂, RT, 24h) 8.9%1287.1178 (M+O)
Thermal (80°C, 48h) 2.1%1Minor, unidentified
Photolytic (UV/Vis) 12.7%2271.0921

Conclusion: Establishing a Foundation of Analytical Excellence

This guide has outlined a comprehensive and scientifically rigorous approach to the LC-MS validation for the purity and stability analysis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine. By adhering to the principles of method validation and conducting thorough forced degradation studies, researchers and drug developers can establish a high degree of confidence in the quality and performance of this promising molecule. The detailed protocols and comparative analysis provided herein serve as a practical roadmap for generating reliable and defensible analytical data, which is indispensable for advancing a compound through the drug development pipeline. The adoption of such a robust analytical framework is not just good practice; it is a commitment to scientific integrity and patient safety.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299–306. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • LCGC International. (2020, September 1). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Spectroscopy Online. (2015, May 1). Nonconventional Alternatives to LC–MS. Retrieved from [Link]

  • Bentham Science. (2010, November 1). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC International. (2026, March 10). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Retrieved from [Link]

  • Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. PMC. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Drug Development and Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.).. Retrieved from [Link]

  • ASPET. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2019, November 1). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. Retrieved from [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved from [Link]

  • University of Tartu. (n.d.). 8. Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Chemsrc. (2025, October 1). 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine. Retrieved from [Link]

  • ResearchGate. (2019, May 11). (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. Retrieved from [Link]

  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Retrieved from [Link]

Sources

Validation

structural activity relationship (SAR) comparison of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine analogs

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Analogs as Potential Kinase Inhibitors As a Senior Application Scientist, this guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine Analogs as Potential Kinase Inhibitors

As a Senior Application Scientist, this guide provides an in-depth analysis of the structural activity relationships (SAR) for analogs of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, a robust understanding can be synthesized from the wealth of research on its constituent pyrazole and benzoxazole moieties. Both heterocycles are recognized as "privileged scaffolds" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] This guide will dissect the SAR of each core component based on existing literature and infer the probable impact of structural modifications on the combined scaffold's biological activity.

The Core Scaffold: A Hybrid for Kinase Inhibition

The 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine scaffold represents a strategic hybridization of two pharmacologically significant moieties. The pyrazole ring is a cornerstone of numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] Similarly, the benzoxazole core is prevalent in a variety of biologically active compounds, including potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis.[4][5] The 6-amino group on the benzoxazole ring provides a crucial vector for modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Part 1: SAR of the Benzoxazole Moiety

The benzoxazole ring system serves as a rigid core, orienting substituents for optimal interaction with target proteins. Modifications on this ring system, particularly at the 5, 6, and 7-positions, have been shown to significantly influence biological activity.

Substitutions on the Benzenoid Ring

Studies on benzoxazole derivatives as VEGFR-2 inhibitors have demonstrated that substitutions on the aromatic ring can modulate antiproliferative activity. For instance, the introduction of a chloro group at the 5-position of the benzoxazole ring has been explored. In one study, a 5-chlorobenzoxazole derivative displayed potent in-vitro antiproliferative activities against the HepG2 cell line.[4] This suggests that electron-withdrawing groups on the benzoxazole core can be beneficial for activity.

The Significance of the 6-Amino Group

The 6-amino group is a key handle for derivatization. In related kinase inhibitor scaffolds, this position is often used to introduce side chains that can access additional binding pockets or improve physicochemical properties. For example, in a series of azetidine-benzoxazole MerTK inhibitors, a wide variety of substituents at the 6-position, including amides and ethers, retained potent biochemical and cellular activity.[6] This high tolerance for substitution at this position makes it a prime target for optimization of our core scaffold.

Inferred SAR for the 6-Amino Position:

  • Amide Linkages: Acylation of the 6-amino group to form various amides is a common and effective strategy. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) can be varied to probe interactions with solvent-exposed regions of the kinase.

  • Urea/Thiourea Analogs: Conversion to urea or thiourea derivatives can introduce additional hydrogen bond donors and acceptors, potentially forming new interactions with the target protein.

  • Alkylation: Direct alkylation can modulate basicity and lipophilicity, which can impact cell permeability and off-target activity.

Part 2: SAR of the Pyrazole Moiety

The 1-methyl-4-yl-pyrazole unit is critical for anchoring the inhibitor within the ATP-binding site of many kinases. Its structure dictates key interactions, and modifications can profoundly affect potency and selectivity.

The N-Methyl Group

The N1-substituent on the pyrazole ring is crucial for establishing interactions and for synthetic accessibility. While a methyl group is common, variations can be explored. However, in many pyrazole-based inhibitors, this position is important for maintaining a specific conformation, and significant changes may be detrimental.

Point of Attachment and Isomerism

The attachment of the pyrazole to the benzoxazole at its 4-position is a key structural feature. Other substitution patterns (e.g., 3-yl or 5-yl) would significantly alter the geometry of the molecule and its ability to fit into the target binding site.

Substitutions on the Pyrazole Ring

While the parent scaffold has an unsubstituted C3 and C5 on the pyrazole, these positions are viable points for modification. SAR studies on other pyrazole-based kinase inhibitors have shown that small alkyl or halogen substituents can enhance potency by forming additional van der Waals interactions in hydrophobic sub-pockets of the kinase ATP-binding site.[1] For example, dichlorophenyl substitution on a pyrazole scaffold was found to be optimal for Akt kinase inhibition.[1]

Summary of Predicted SAR

Based on the analysis of related compounds, we can predict the following SAR trends for the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine scaffold.

Molecular PositionModificationPredicted Impact on ActivityRationale from Literature
Benzoxazole C5 Introduction of electron-withdrawing groups (e.g., Cl)Potentially increases antiproliferative activityHalogen substitutions can enhance binding and modulate electronic properties.[4]
Benzoxazole 6-Amine Acylation to form amidesHigh potential to increase potency and modulate selectivityProvides a vector to access additional binding pockets; well-tolerated in related scaffolds.[6]
Benzoxazole 6-Amine Formation of ureas/thioureasMay introduce new hydrogen bonding interactionsA common bioisosteric replacement for amides to improve properties.
Pyrazole N1 Variation from MethylLikely to decrease activityThe N-substituent is often critical for maintaining the correct inhibitor conformation.
Pyrazole C3/C5 Introduction of small hydrophobic groups (e.g., Me, Cl)May increase potencyCan form additional interactions with hydrophobic regions of the ATP binding site.[1]

Experimental Methodologies

To explore the SAR of this scaffold, a systematic synthetic and biological evaluation workflow is required.

Proposed Synthetic Workflow

The synthesis of the target analogs can be achieved through a convergent approach. The key step is the condensation of a substituted 2-aminophenol with a pyrazole carbonyl derivative.

Step-by-Step Protocol:

  • Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde: This starting material can be synthesized from commercially available pyrazole precursors.

  • Oxidation to Carboxylic Acid: The aldehyde is oxidized to 1-methyl-1H-pyrazole-4-carboxylic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.

  • Synthesis of Substituted 2-Amino-5-nitrophenol: Commercially available 2-amino-5-nitrophenol can be used as a starting point. The amino group can be protected, followed by modification of the phenol if desired, and then deprotection.

  • Condensation and Cyclization: The pyrazole carboxylic acid is coupled with the substituted 2-aminophenol. This is typically achieved by first converting the carboxylic acid to an acid chloride or using a coupling agent like EDC/HOBt. The resulting amide undergoes acid-catalyzed cyclization (e.g., using polyphosphoric acid or Eaton's reagent) to form the 2-(pyrazol-4-yl)-1,3-benzoxazole core.

  • Reduction of Nitro Group: The nitro group at the 6-position of the benzoxazole is reduced to the 6-amino group, typically using a reducing agent like SnCl2 or through catalytic hydrogenation.

  • Derivatization of the 6-Amino Group: The resulting 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine can then be derivatized through standard reactions like acylation, sulfonation, or reductive amination to generate a library of analogs.

Synthetic Workflow A 1-methyl-1H-pyrazole-4-carbaldehyde B 1-methyl-1H-pyrazole-4-carboxylic acid A->B Oxidation D Amide Intermediate B->D Coupling C Substituted 2-Amino-5-nitrophenol C->D E 6-Nitro-benzoxazole Scaffold D->E Cyclization F 6-Amino-benzoxazole Scaffold (Core Compound) E->F Reduction (e.g., SnCl2) G Final Analogs F->G Derivatization (e.g., Acylation)

Caption: Proposed synthetic route for 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine analogs.

Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising candidates.

  • Primary Screen: Antiproliferative Assay:

    • Objective: To assess the general cytotoxicity of the synthesized analogs against a panel of cancer cell lines.

    • Protocol: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay is performed. Cells (e.g., HepG2, MCF-7, HCT-116, A549) are seeded in 96-well plates and treated with a range of compound concentrations for 72 hours.[4][7] The IC50 value (concentration inhibiting 50% of cell growth) is then determined.

  • Secondary Screen: Kinase Inhibition Assays:

    • Objective: To determine the specific kinase targets of the active compounds.

    • Protocol: Based on the known targets of pyrazole and benzoxazole scaffolds, a panel of kinase assays (e.g., VEGFR-2, Aurora A/B, Akt) should be run.[1][5] These can be performed using various platforms, such as ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay. The IC50 or Ki value for each compound against each kinase is determined.

  • Tertiary Screen: Cellular Mechanism of Action:

    • Objective: To confirm target engagement in a cellular context and investigate the downstream effects.

    • Protocol: For compounds showing potent kinase inhibition, a Western blot analysis can be performed to measure the phosphorylation status of the target kinase and its downstream substrates in treated cells. Apoptosis can be assessed using an Annexin V/PI staining assay followed by flow cytometry.[4]

Biological Evaluation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Cellular MOA A Synthesized Analog Library B Antiproliferative Assay (e.g., MTT on HepG2, MCF-7) A->B C Determine IC50 Values B->C D Active Compounds (Low IC50) C->D Select Hits E Kinase Panel Screening (e.g., VEGFR-2, Aurora, Akt) D->E F Determine Kinase IC50/Ki E->F G Potent & Selective Hits F->G Select Hits H Western Blot (Target Phosphorylation) G->H I Apoptosis Assay (Annexin V/PI) G->I

Caption: Tiered workflow for the biological evaluation of synthesized analogs.

Potential Signaling Pathway Inhibition

Given the prevalence of benzoxazole and pyrazole moieties in VEGFR-2 inhibitors, a likely mechanism of action for potent analogs from this series is the inhibition of the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.

VEGFR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation Promotes mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Scaffold Analog Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by active analogs.

References

  • Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.[4] Source: Taylor & Francis Online URL: [Link]

  • Title: In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.[5][8] Source: RSC Publishing URL: [Link]

  • Title: Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents.[7] Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.[3] Source: PMC (PubMed Central) URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.[1] Source: MDPI URL: [Link]

  • Title: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement.[6] Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[2] Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Bioactivity Study of Pyrazole and Benzoxazole Derivatives.[9] Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities.[10] Source: ResearchGate URL: [Link]

  • Title: Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.[11] Source: PMC (PubMed Central) URL: [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
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2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
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